4-[Amino(carboxy)methyl]-3-methylbenzoic acid
Overview
Description
4-[Amino(carboxy)methyl]-3-methylbenzoic acid belongs to the class of organic compounds known as alpha amino acids . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon) .
Molecular Structure Analysis
The molecular structure of 4-[Amino(carboxy)methyl]-3-methylbenzoic acid is characterized by an amino group attached to a carbon atom immediately adjacent to the carboxylate group . The molecular weight is 151.16 .Scientific Research Applications
Vibrational Spectroscopy and Protonation Sites
Vibrational spectroscopy studies have provided insights into the structure and protonation sites of 4-aminobenzoic acid. The research has focused on the cryogenically cooled O- and N-protomers, identifying the energetically preferred O-protomer in the gas-phase and the higher energy N-protomer, which can be trapped using aprotic solvents. These studies help in understanding the molecular structure and isomeric forms of 4-aminobenzoic acid, which is relevant for its applications in molecular biology and chemistry (Khuu et al., 2020).
Microhydration and Proton Transfer
Another study on 4-aminobenzoic acid explored its microhydration and the metastable N-protomer's behavior upon hydration. This research contributes to our understanding of solvent-mediated proton transfer, crucial for biochemical processes and the design of pharmaceuticals (Khuu et al., 2022).
Electrochemical Behavior and Modification
Research on the electrochemical behavior of 4-aminobenzoic acid has led to its use in modifying electrodes, improving the electron transfer processes. This has implications for the development of sensors and other electrochemical devices (Yang et al., 2006).
Synthesis of Heterocyclic γ-Amino Acids
4-Aminobenzoic acid has also been used in the synthesis of constrained heterocyclic γ-amino acids, showcasing its role in developing mimics of protein secondary structures, with potential applications in drug design and medicinal chemistry (Mathieu et al., 2015).
Safety And Hazards
The safety data sheet for a similar compound, 4-Amino-3-methylbenzoic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-[amino(carboxy)methyl]-3-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-5-4-6(9(12)13)2-3-7(5)8(11)10(14)15/h2-4,8H,11H2,1H3,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIKDIUCJAUSRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861489 | |
Record name | 4-[Amino(carboxy)methyl]-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30861489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Amino(carboxy)methyl]-3-methylbenzoic acid |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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